2'-Deoxycytidine-5',5''-d2

Catalog No.
S12527650
CAS No.
M.F
C9H13N3O4
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxycytidine-5',5''-d2

Product Name

2'-Deoxycytidine-5',5''-d2

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O4

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i4D2

InChI Key

CKTSBUTUHBMZGZ-YNJVSGIFSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O

2'-Deoxycytidine-5',5''-d2 is a deuterated analogue of 2'-deoxycytidine, a nucleoside that forms part of the structure of DNA. This compound features deuterium atoms at the 5' positions of the ribose sugar, which can be significant in studies involving isotopic labeling. The presence of deuterium can alter the physical and chemical properties of the molecule, making it useful in various research applications, especially in the fields of biochemistry and molecular biology.

The chemical formula for 2'-deoxycytidine-5',5''-d2 is C9H13D2N3O5C_9H_{13}D_2N_3O_5, and it has a molecular weight of approximately 247.24 g/mol. The compound is structurally similar to its non-deuterated counterpart, 2'-deoxycytidine, but the substitution of hydrogen with deuterium can affect its reactivity and interaction with biological systems.

Typical of nucleosides:

  • Phosphorylation: It can be phosphorylated by kinases to form 2'-deoxycytidine-5'-monophosphate, which is further phosphorylated to produce 2'-deoxycytidine triphosphate (dCTP). This process is crucial for DNA synthesis.
  • Deamination: The compound can also be subjected to deamination, which involves the removal of an amine group, potentially leading to the formation of uridine derivatives.
  • Hydrolysis: In aqueous solutions, it may undergo hydrolysis, resulting in the breakdown of its phosphate group.

These reactions are essential for its function in nucleic acid metabolism and can be influenced by the presence of deuterium.

The biological activity of 2'-deoxycytidine-5',5''-d2 is primarily linked to its role as a nucleotide precursor. It participates in DNA synthesis and repair processes. The incorporation of deuterium may enhance stability against enzymatic degradation or influence binding affinities in biochemical pathways.

Research indicates that deuterated nucleosides can exhibit altered pharmacokinetics and pharmacodynamics compared to their non-deuterated counterparts. This property may lead to increased efficacy or reduced toxicity in therapeutic applications.

The synthesis of 2'-deoxycytidine-5',5''-d2 typically involves several steps:

  • Starting Material Preparation: The synthesis begins with ribonucleosides or other nucleoside derivatives as starting materials.
  • Deuteration: The introduction of deuterium can be achieved through various methods such as catalytic hydrogenation using deuterated hydrogen gas or specific

2'-Deoxycytidine-5',5''-d2 has several applications:

  • Research Tool: It is widely used in molecular biology for studying nucleic acid metabolism and dynamics due to its isotopic labeling.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutics, particularly in cancer treatment where modulation of DNA synthesis is critical.
  • Metabolic Studies: The compound can be used in metabolic studies to trace pathways involving nucleotides and nucleic acids.

Interaction studies involving 2'-deoxycytidine-5',5''-d2 focus on its binding affinity with enzymes such as kinases and polymerases. These studies often reveal how isotopic substitution affects enzyme kinetics and substrate specificity. For example:

  • Kinase Activity: Research has shown that deuterated nucleotides may exhibit different phosphorylation rates compared to their non-deuterated counterparts.
  • DNA Polymerase Interaction: Studies indicate that incorporating deuterated nucleotides into DNA may influence replication fidelity and enzyme efficiency.

Such interactions are crucial for understanding the biochemical behavior of nucleotides in cellular processes.

Several compounds share structural similarities with 2'-deoxycytidine-5',5''-d2. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2'-DeoxycytidineLacks deuterium at the 5' positionStandard nucleoside used in DNA synthesis
5-Aza-2'-deoxycytidineContains an azole ringActs as a demethylating agent in cancer therapy
2'-DeoxyuridineUracil base instead of cytosineInvolved in RNA synthesis
CytidineContains hydroxyl group at the 2' positionKey component in RNA

The uniqueness of 2'-deoxycytidine-5',5''-d2 lies in its isotopic labeling, which allows researchers to study metabolic pathways with greater precision compared to non-deuterated versions. This feature enhances its utility in biochemical research and therapeutic development.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

229.10315940 g/mol

Monoisotopic Mass

229.10315940 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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